N'-[(E)-biphenyl-4-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide N'-[(E)-biphenyl-4-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15678352
InChI: InChI=1S/C22H20N6O3/c1-26-20-19(21(30)27(2)22(26)31)28(14-23-20)13-18(29)25-24-12-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,25,29)/b24-12+
SMILES:
Molecular Formula: C22H20N6O3
Molecular Weight: 416.4 g/mol

N'-[(E)-biphenyl-4-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide

CAS No.:

Cat. No.: VC15678352

Molecular Formula: C22H20N6O3

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-biphenyl-4-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide -

Specification

Molecular Formula C22H20N6O3
Molecular Weight 416.4 g/mol
IUPAC Name 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide
Standard InChI InChI=1S/C22H20N6O3/c1-26-20-19(21(30)27(2)22(26)31)28(14-23-20)13-18(29)25-24-12-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H,25,29)/b24-12+
Standard InChI Key USNBVGKNUVPJET-WYMPLXKRSA-N
Isomeric SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4
Canonical SMILES CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C4=CC=CC=C4

Introduction

N'-[(E)-biphenyl-4-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound features a biphenyl moiety and a purine derivative, which suggests potential applications in various biological and chemical processes.

Synthesis and Chemical Reactions

The synthesis of N'-[(E)-biphenyl-4-ylmethylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide typically involves multi-step organic reactions. The initial steps may include the formation of the hydrazide from acetohydrazide, followed by reactions to introduce the biphenyl and purine groups. Literature on similar compounds provides insights into effective synthetic pathways, often requiring specific temperatures and catalysts to enhance yield and selectivity .

Reaction Conditions

  • Solvents: Ethanol or dimethylformamide can facilitate solubility and reaction kinetics.

  • Monitoring Techniques: Thin-layer chromatography or high-performance liquid chromatography are used to ensure purity and yield.

Potential Applications and Mechanism of Action

This compound has potential applications in medicinal chemistry, particularly as enzyme inhibitors or modulators due to its structural resemblance to natural substrates or inhibitors in biochemical pathways. Studies suggest that similar compounds may interact with biological targets such as enzymes or receptors, influencing various physiological processes.

Biological Activities

  • Enzyme Inhibition: Potential to act as inhibitors or modulators of enzymes involved in key biological pathways.

  • Receptor Interaction: May interact with specific receptors, influencing cellular signaling processes.

Future Research Directions

  • Biological Activity Screening: In vitro and in vivo studies to assess its efficacy as an enzyme inhibitor or receptor modulator.

  • Structural Optimization: Modifications to enhance its biological activity or improve pharmacokinetic properties.

  • Mechanistic Studies: Detailed investigations into its mechanism of action at the molecular level.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator